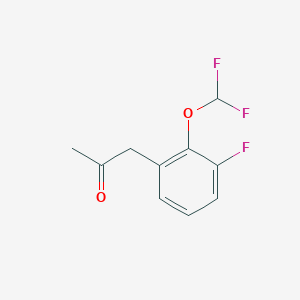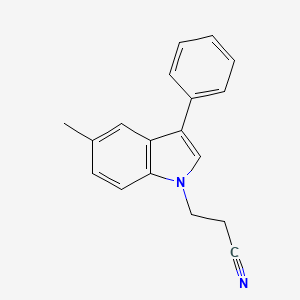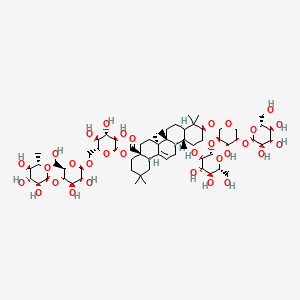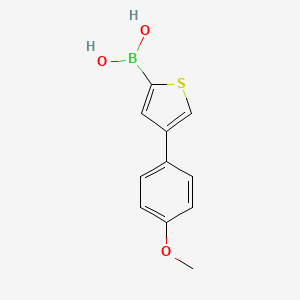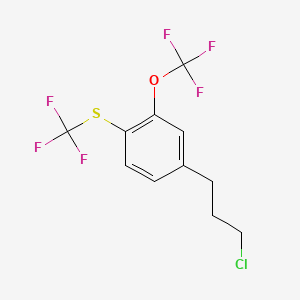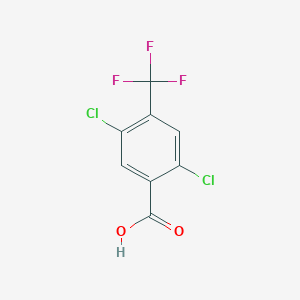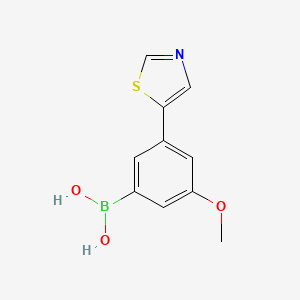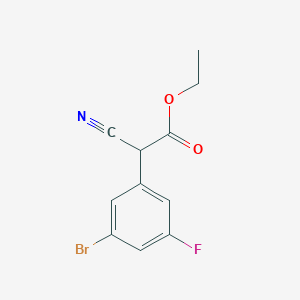
Ethyl 3-bromo-I+/--cyano-5-fluorobenzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H8BrFNO2. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyano group attached to a phenyl ring, which is further connected to an ethyl ester group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Reduction: Products include amine derivatives of the original compound.
Oxidation: Products include oxidized phenyl derivatives such as quinones.
Applications De Recherche Scientifique
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-fluorophenol: A related compound with similar structural features but different functional groups.
Ethyl 3-bromo-5-(trifluoromethyl)benzoate: Another compound with a similar phenyl ring structure but different substituents.
Uniqueness
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate is unique due to the combination of its cyano group, bromine, and fluorine atoms, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
202000-92-8 |
|---|---|
Formule moléculaire |
C11H9BrFNO2 |
Poids moléculaire |
286.10 g/mol |
Nom IUPAC |
ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
Clé InChI |
VTMOOFNSXXBEQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


